molecular formula C24H16 B14347187 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- CAS No. 92012-57-2

1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-

Cat. No.: B14347187
CAS No.: 92012-57-2
M. Wt: 304.4 g/mol
InChI Key: HWUFDJQWOPWRDT-UHFFFAOYSA-N
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Description

1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- is a complex organic compound known for its unique structural properties This compound is part of the cyclopropanaphthalene family, which is characterized by a cyclopropane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method includes the reaction of naphthalene with a suitable cyclopropanating agent under controlled conditions. For instance, the use of diazo compounds in the presence of a catalyst can facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalenes, cyclopropane derivatives, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- involves its interaction with molecular targets through its reactive cyclopropane ring and aromatic system. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- stands out due to its unique combination of a cyclopropane ring fused to a naphthalene moiety and the presence of a diphenylmethylene group.

Properties

CAS No.

92012-57-2

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

1-benzhydrylidenecyclopropa[b]naphthalene

InChI

InChI=1S/C24H16/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-21-15-19-13-7-8-14-20(19)16-22(21)24/h1-16H

InChI Key

HWUFDJQWOPWRDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5

Origin of Product

United States

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